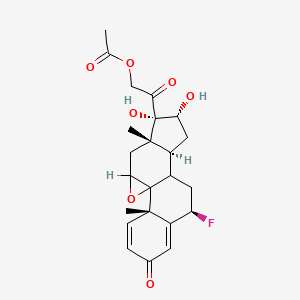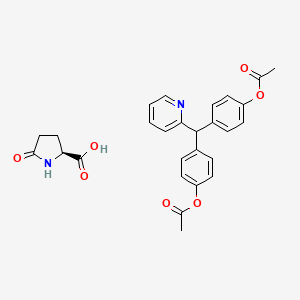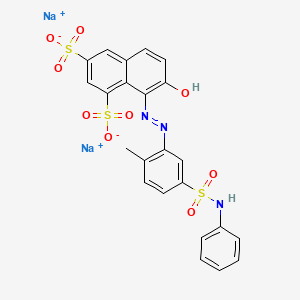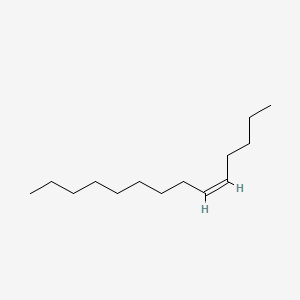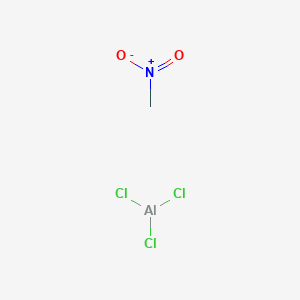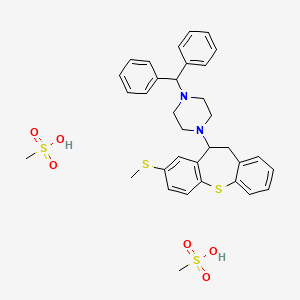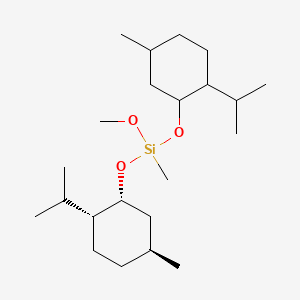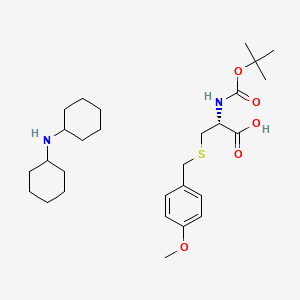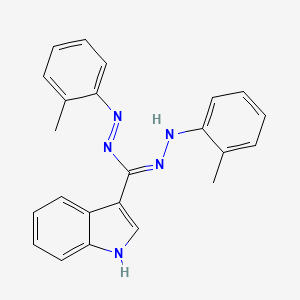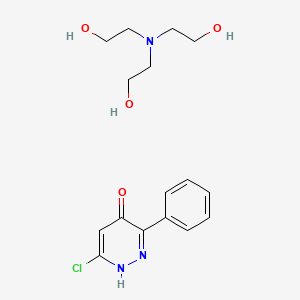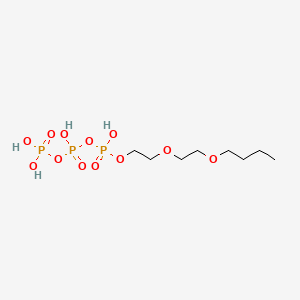
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester is a chemical compound with the molecular formula C8H21O12P3. It is composed of 21 hydrogen atoms, 8 carbon atoms, 12 oxygen atoms, and 3 phosphorus atoms . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester typically involves the reaction of triphosphoric acid with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, triphosphoric acid and 2-(2-butoxyethoxy)ethanol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the ester.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions may produce simpler esters. Substitution reactions can result in a variety of substituted esters .
Aplicaciones Científicas De Investigación
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release triphosphoric acid and 2-(2-butoxyethoxy)ethanol, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phosphorous acid tris[2-(2-butoxyethoxy)ethyl] ester: Similar in structure but with different functional groups.
Triphosphoric acid, 2-(2-ethoxyethoxy)ethyl ester: Similar ester but with ethoxy groups instead of butoxy groups.
Uniqueness
Triphosphoric acid, 2-(2-butoxyethoxy)ethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
69070-59-3 |
|---|---|
Fórmula molecular |
C8H21O12P3 |
Peso molecular |
402.17 g/mol |
Nombre IUPAC |
[2-(2-butoxyethoxy)ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H21O12P3/c1-2-3-4-16-5-6-17-7-8-18-22(12,13)20-23(14,15)19-21(9,10)11/h2-8H2,1H3,(H,12,13)(H,14,15)(H2,9,10,11) |
Clave InChI |
MYITZJGIAVHCPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-O-[(2R)-3-(1,1-dihydroxyethoxy)-2-hydroxypropyl] 1-O-octadecyl benzene-1,2-dicarboxylate](/img/structure/B15182663.png)
